
4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one typically involves the reaction of a chlorinated pyridazine derivative with morpholine and a phenyl group. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile, and the reaction may be catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholino group.
Reduction: Reduction reactions could target the pyridazine ring or the phenyl group.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups in place of the chloro group.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds in the pyridazine family are often studied for their potential as enzyme inhibitors or receptor antagonists. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action for 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved would be specific to the target and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-2-phenylpyridazin-3(2H)-one: Lacks the morpholino group, which might affect its biological activity.
5-morpholino-2-phenylpyridazin-3(2H)-one: Lacks the chloro group, potentially altering its reactivity.
4-chloro-5-morpholino-2-methylpyridazin-3(2H)-one: Has a methyl group instead of a phenyl group, which could influence its chemical properties.
Uniqueness
The presence of both the chloro and morpholino groups in 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one makes it unique in terms of its reactivity and potential biological activity. These functional groups can significantly influence the compound’s interactions with biological targets and its overall chemical behavior.
Propriétés
Numéro CAS |
5273-13-2 |
|---|---|
Formule moléculaire |
C14H14ClN3O2 |
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
4-chloro-5-morpholin-4-yl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C14H14ClN3O2/c15-13-12(17-6-8-20-9-7-17)10-16-18(14(13)19)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Clé InChI |
RUSJPPATRXXNQO-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
SMILES canonique |
C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
| 5273-13-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


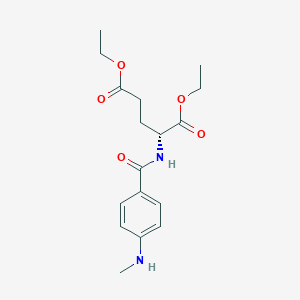
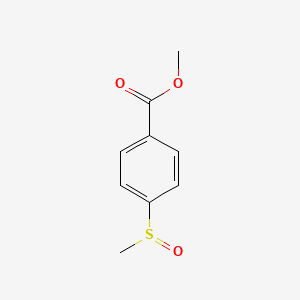
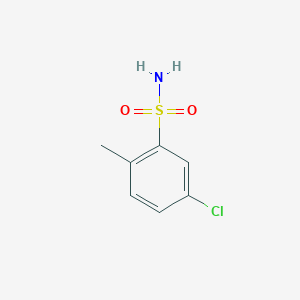
![2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)-](/img/structure/B3053199.png)
![2-[(4-Methylphenyl)methoxy]acetic acid](/img/structure/B3053203.png)
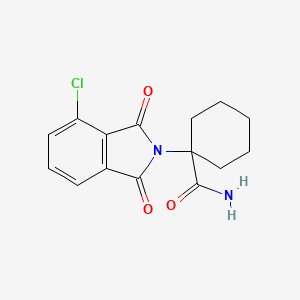

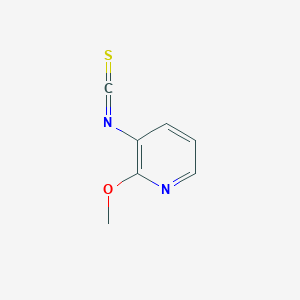

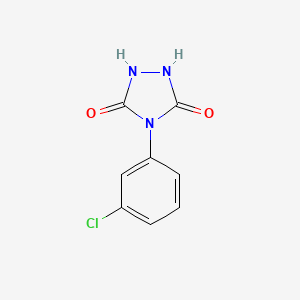

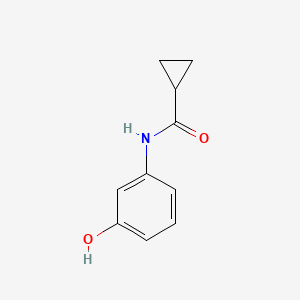

![6-Chlorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B3053216.png)
